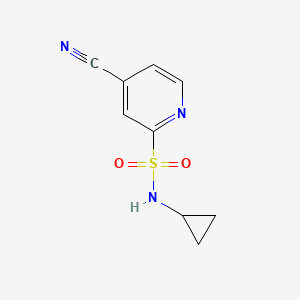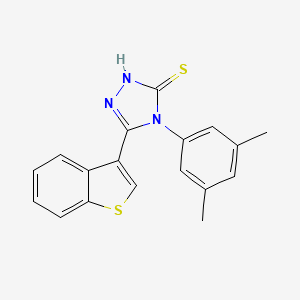
5-(1-benzothiophen-3-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazole-3-thione, 5-benzo[b]thien-3-yl-4-(3,5-dimethylphenyl)-2,4-dihydro- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the broader class of triazole derivatives, which are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-triazole-3-thione derivatives typically involves the cyclization of hydrazinecarbothioamides in the presence of basic media. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and sodium bicarbonate . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or water, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Triazole-3-thione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazole-3-thione derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3H-1,2,4-triazole-3-thione derivatives involves their interaction with various molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the particular biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substitution patterns and biological activities.
Uniqueness
3H-1,2,4-Triazole-3-thione derivatives are unique due to their ability to form stable complexes with various metal ions, which can enhance their biological activity. Additionally, the presence of the benzo[b]thien-3-yl and 3,5-dimethylphenyl groups provides additional sites for functionalization, allowing for the development of a wide range of derivatives with diverse biological activities .
Eigenschaften
Molekularformel |
C18H15N3S2 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
3-(1-benzothiophen-3-yl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15N3S2/c1-11-7-12(2)9-13(8-11)21-17(19-20-18(21)22)15-10-23-16-6-4-3-5-14(15)16/h3-10H,1-2H3,(H,20,22) |
InChI-Schlüssel |
BLFZQOALYDYPGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CSC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)

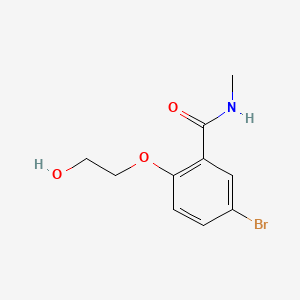
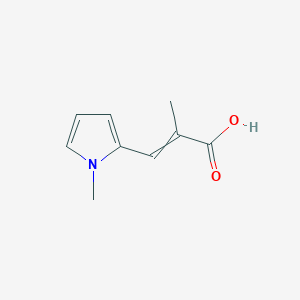
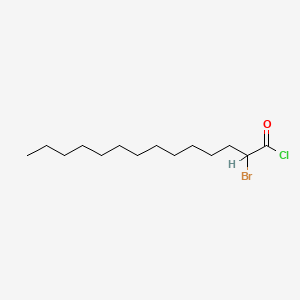
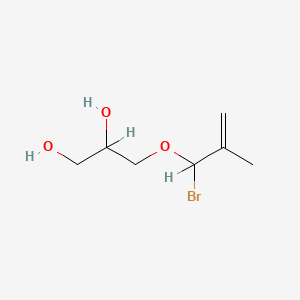
![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)
![2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947197.png)

![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)
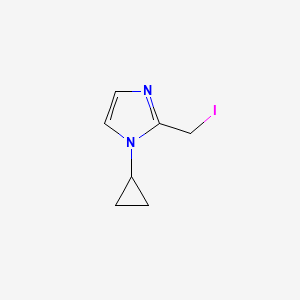
![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
